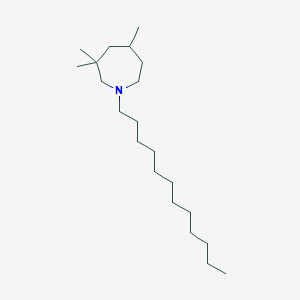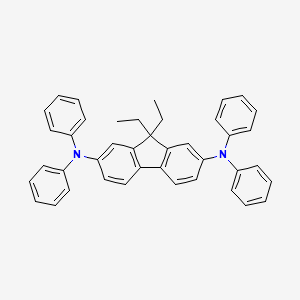
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 2-propenoic acid with 4-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties, such as enhanced thermal stability and chemical resistance.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring enhanced performance and durability.
Eigenschaften
CAS-Nummer |
110506-07-5 |
|---|---|
Molekularformel |
C11H9F3O2 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(2)10(15)16-9-5-3-8(4-6-9)11(12,13)14/h3-6H,1H2,2H3 |
InChI-Schlüssel |
CZWUTTDYCQFRLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


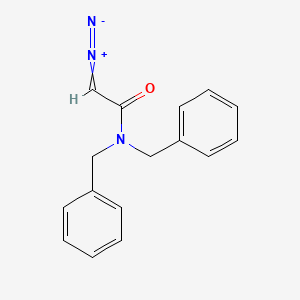
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
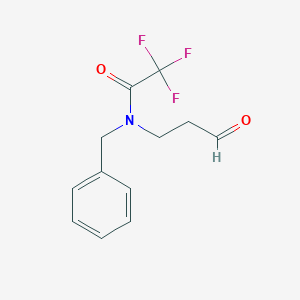
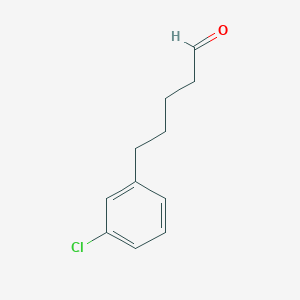
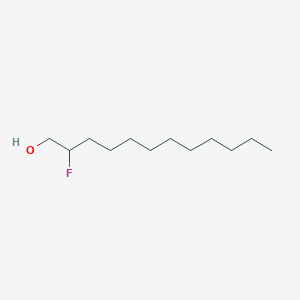
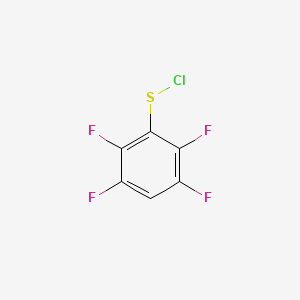
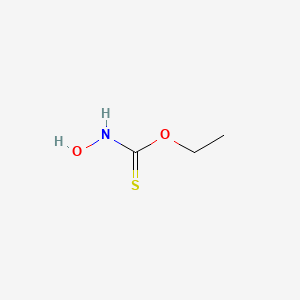
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
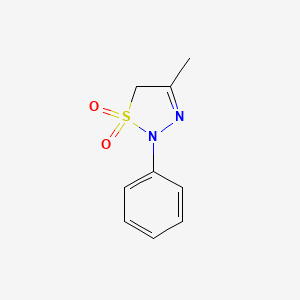
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
